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Compound of Interest

Compound Name: Fevipiprant

Cat. No.: B1672611

Fevipiprant, an investigational oral antagonist of the prostaglandin D2 receptor 2 (DP2 or
CRTH2), has been evaluated in multiple clinical trials for its potential benefit in patients with
moderate-to-severe asthma. This guide provides a comprehensive comparison of fevipiprant's
clinical efficacy and safety profile relative to placebo, with a focus on key experimental data and
methodologies for researchers, scientists, and drug development professionals.

Fevipiprant's mechanism of action targets the underlying inflammatory pathways in asthma.[1]
[2] It is designed to block the binding of prostaglandin D2 (PGD2) to the CRTH2 receptor on
various immune cells, including T-helper 2 (Th2) cells, eosinophils, and type 2 innate lymphoid
cells (ILC2s).[1] This action is intended to inhibit the downstream inflammatory cascade that
contributes to asthma symptoms and exacerbations.[1][3] While early phase trials showed
promise, particularly in reducing eosinophilic inflammation, later-stage trials have yielded mixed
results regarding its clinical efficacy.

Quantitative Comparison of Clinical Endpoints

The following tables summarize the key quantitative outcomes from several randomized,
double-blind, placebo-controlled clinical trials of fevipiprant in patients with moderate-to-
severe asthma.

Table 1: Change in Sputum Eosinophil Percentage
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Table 2: Change in Forced Expiratory Volume in 1
Second (FEV1)
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Table 3: Anhnualized Rate of Moderate-to-Severe Asthma
Exacerbations
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Note: The LUSTER trials did not show a statistically significant reduction in asthma

exacerbations after adjusting for multiple testing, though modest reductions were observed with
the 450 mg dose.

Experimental Protocols
Gonem et al. (2016): Phase Il Eosinophilic Asthma Study

» Objective: To assess the effect of fevipiprant on eosinophilic airway inflammation.

o Study Design: A single-center, randomized, double-blind, placebo-controlled, parallel-group

trial.

o Participants: 61 patients with persistent, moderate-to-severe asthma and a sputum

eosinophil count of >2%.
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Intervention: Fevipiprant 225 mg orally twice daily or placebo for 12 weeks.

Primary Outcome: Change in sputum eosinophil percentage from baseline to 12 weeks.

Methodology for Primary Outcome: Sputum was induced and processed for cell counts at
baseline and at 12 weeks. The geometric mean of the sputum eosinophil percentage was
calculated for each group.

ZEAL-1 and ZEAL-2: Phase lll Uncontrolled Asthma
Studies

Objective: To evaluate the efficacy and safety of fevipiprant as an add-on therapy in patients
with uncontrolled asthma.

Study Design: Two replicate, multicenter, randomized, double-blind, placebo-controlled,
parallel-group studies.

Participants: Patients aged =12 years with uncontrolled asthma receiving standard-of-care
asthma therapy.

Intervention: Fevipiprant 150 mg once daily or placebo for 12 weeks, added to standard-of-
care therapy.

Primary Outcome: Change from baseline in pre-dose FEV1 after 12 weeks of treatment.

Key Secondary Outcomes: Daytime asthma symptom score, short-acting 3-agonist (SABA)
use, and Asthma Quality-of-Life Questionnaire (AQLQ+12) score.

LUSTER-1 and LUSTER-2: Phase lll Severe Asthma
Studies

Objective: To determine if fevipiprant reduces the rate of asthma exacerbations in patients
with severe asthma.

Study Design: Two replicate, randomized, double-blind, placebo-controlled, parallel-group
trials over 52 weeks.
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o Participants: Adolescents and adults (=12 years) with severe asthma on Global Initiative for
Asthma (GINA) Steps 4 and 5 therapy.

« Intervention: Fevipiprant 150 mg or 450 mg once daily, or placebo, added to existing

therapy.

e Primary Outcome: The annualized rate of moderate to severe asthma exacerbations.

Visualizing the Mechanism and Clinical Trial
Workflow

To further elucidate the context of fevipiprant's evaluation, the following diagrams illustrate its
signaling pathway and the typical workflow of the clinical trials discussed.
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Caption: Fevipiprant's mechanism of action as a CRTH2 antagonist.
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Caption: Generalized workflow of a fevipiprant clinical trial.
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Conclusion

Early phase studies, such as Gonem et al. (2016), demonstrated that fevipiprant could
significantly reduce eosinophilic airway inflammation in patients with moderate-to-severe
asthma. However, larger Phase lll trials (ZEAL-1, ZEAL-2, LUSTER-1, and LUSTER-2) did not
consistently show a statistically significant clinical benefit for fevipiprant compared to placebo
in broader patient populations with uncontrolled or severe asthma. Specifically, the ZEAL
studies failed to meet their primary endpoint of a significant improvement in FEV1. The
LUSTER trials showed only modest, non-statistically significant reductions in the rate of asthma
exacerbations, primarily at the higher dose. These findings suggest that while DP2 receptor
antagonism with fevipiprant can impact inflammatory markers, this may not translate into
robust clinical improvements for all patients with moderate-to-severe asthma. The sponsor of
the trials later decided to stop the development of fevipiprant for asthma based on the overall
results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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